
Platycodigenin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Platycodigenin can be synthesized through various chemical reactions involving the modification of its parent compound, platycodin D. The synthetic routes typically involve hydrolysis and glycosylation reactions under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound primarily involves extraction from the roots of Platycodon grandiflorum. The extraction process includes drying, grinding, and solvent extraction, followed by purification using chromatographic techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Platycodigenin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .
Scientific Research Applications
Neuroprotective Effects
Platycodigenin has demonstrated promising neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that this compound promotes M2 microglial polarization while inhibiting M1 polarization in lipopolysaccharide (LPS)-stimulated microglia. This modulation leads to a reduction in pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and promotes neurite regeneration and neuronal survival following amyloid-beta (Aβ) exposure .
Case Study: Alzheimer's Disease
- Study Findings : this compound was shown to significantly reduce LPS-induced inflammation and Aβ-induced neuronal death in primary cortical neurons.
- Mechanism : It inhibits the hyperphosphorylation of MAPK p38 and NF-κB p65, contributing to its neuroprotective effects .
Anti-inflammatory Properties
The compound exhibits strong anti-inflammatory properties, making it a candidate for treating various inflammatory conditions. Platycodin D, a related compound, has been shown to alleviate LPS-induced lung inflammation by modulating TRPA1 channels. This interaction reduces calcium ion influx and TRPA1 expression in lung epithelial cells, suggesting a potential therapeutic role in respiratory diseases .
Research Highlights
- Inflammation Modulation : this compound effectively reduces the expression of inflammatory markers in various cell types.
- Clinical Implications : Its application in treating chronic lung diseases and inflammatory disorders is being actively researched.
Cancer Treatment
This compound's anticancer properties have been explored through various studies. It has been shown to inhibit tumor growth and promote apoptosis in cancer cell lines by modulating key signaling pathways such as PI3K/Akt. Notably, this compound can enhance the efficacy of chemotherapeutic agents like sorafenib in treating cancers such as glioblastoma multiforme .
Table 1: Summary of Anticancer Effects of this compound
Cardiovascular Health
Recent studies have indicated that this compound may also play a role in cardiovascular health. An aqueous extract from Platycodon grandiflorum has been shown to inhibit Ang II-induced apoptosis pathways in cardiomyocytes, suggesting its potential use in treating hypertensive heart disease .
Key Findings
- Mechanism : The extract inhibits JNK activation and maintains SIRT1 stability, which are crucial for preventing cardiomyocyte apoptosis.
- Potential Applications : Could be beneficial for patients with hypertension and related cardiovascular conditions.
Mechanism of Action
Platycodigenin exerts its effects through several molecular mechanisms:
Microglial Polarization: It promotes the polarization of microglia towards the M2 phenotype, which is associated with anti-inflammatory effects.
Neurite Regeneration: This compound enhances neurite outgrowth and neuronal survival by modulating signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) pathways.
Anti-inflammatory Effects: The compound downregulates pro-inflammatory molecules like interleukin-1β, tumor necrosis factor-α, and nitric oxide, while upregulating anti-inflammatory cytokines such as interleukin-10.
Comparison with Similar Compounds
Platycodigenin is structurally similar to other oleanane-type triterpenoids, such as:
Platycodin D: A saponin from which this compound is derived.
Deapioplatycodin D: Another derivative of platycodin D with similar bioactive properties.
Polygalacic Acid: A triterpenoid with comparable anti-inflammatory and anti-cancer activities.
Despite these similarities, this compound stands out due to its unique ability to modulate microglial polarization and promote neurite regeneration, making it a particularly promising candidate for neuroprotective therapies .
Biological Activity
Platycodigenin, a triterpene saponin derived from the roots of Platycodon grandiflorus, has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its oleanane-type structure, which contributes to its pharmacological effects. The compound is known for its ability to undergo biotransformation into various active forms, including platycodin D, which is recognized for enhanced biological activity.
Biological Activities
This compound exhibits a range of biological activities that can be categorized as follows:
1. Anti-Cancer Activity
- This compound has demonstrated anti-cancer properties through various mechanisms:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation and invasion in breast cancer cell lines (MDA-MB-231) via suppression of the TGF-β/Smads pathway and EGFR-mediated Akt and MAPK pathways .
- Enhancement of the anti-proliferative effects of chemotherapeutic agents like doxorubicin on breast cancer cells .
2. Anti-Inflammatory Effects
- The compound reduces pro-inflammatory cytokine levels, such as IL-6 and TNF-α, by inhibiting the NF-κB signaling pathway . This suggests potential therapeutic applications in inflammatory diseases.
3. Antioxidant Properties
- This compound's antioxidant activity is significant, with studies indicating that it scavenges free radicals effectively . The antioxidant capacity increases as the number of glycoside residues decreases, highlighting its potential in oxidative stress-related conditions .
4. Immunomodulatory Effects
- It acts as an immunological adjuvant, enhancing immune responses against antigens such as hepatitis B .
The pharmacological effects of this compound are mediated through multiple signaling pathways:
- Apoptosis Induction : Triggering programmed cell death in malignant cells.
- Cell Cycle Arrest : Halting the proliferation of cancer cells at various phases.
- Inhibition of Angiogenesis : Preventing the formation of new blood vessels that supply tumors.
- Regulation of Cytokines : Modulating immune responses by influencing cytokine production.
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in clinical and preclinical settings:
Properties
IUPAC Name |
(4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,10,11-trihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O7/c1-25(2)10-11-30(24(36)37)18(12-25)17-6-7-20-26(3)13-19(33)23(35)29(15-31,16-32)21(26)8-9-27(20,4)28(17,5)14-22(30)34/h6,18-23,31-35H,7-16H2,1-5H3,(H,36,37)/t18-,19-,20+,21+,22+,23-,26+,27+,28+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APTNOIWSCDBIAS-PCHRGASXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(CO)CO)O)O)C)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)(C[C@@H]([C@@H](C3(CO)CO)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.